molecular formula C18H19FN2O3S B2552350 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954714-69-3

4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2552350
CAS No.: 954714-69-3
M. Wt: 362.42
InChI Key: BVJHJINMXOWUIM-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a specialized chemical compound offered for investigative purposes in biochemistry and medicinal chemistry. This molecule integrates a fluorobenzenesulfonamide group, a motif recognized in scientific literature for its relevance in various biochemical applications . The structural framework of this compound suggests potential as a key intermediate or scaffold in the design and synthesis of novel bioactive molecules. Researchers may employ it in developing enzyme inhibitors or probing protein-ligand interactions, leveraging the sulfonamide group's ability to act as a versatile pharmacophore. The incorporation of a fluorine atom is a common strategy in lead optimization to influence the compound's electronic properties, metabolic stability, and binding affinity . The pyrrolidinone core and the p-tolyl substituent further contribute to its three-dimensional structure, making it a complex and interesting candidate for structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in a controlled laboratory environment to advance scientific discovery and innovation. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJHJINMXOWUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzenesulfonamide Group: This step involves the sulfonylation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Fluoro-N-(Pyrrolidin-3-yl)benzenesulfonamide Derivatives (Compounds 13 and 14)

Structural Features :

  • Sulfonamide group : 4-fluorobenzenesulfonamide linked to pyrrolidin-3-yl via an ethyl group.
  • Substituents: A 2,2,2-trifluoroethoxy-phenoxy group attached to the ethyl bridge .
  • Stereochemistry : Compounds 13 (R-isomer) and 14 (S-isomer) differ in chirality at the pyrrolidine center.

Physicochemical Properties :

  • Molecular weight : 462.46 g/mol.
  • Physical state : Yellow oil.
  • Synthesis yield : 61–65% using triethylamine (TEA) and 4-fluorobenzenesulfonyl chloride .

Pharmacological Activity :

Key Differences :

  • The 5-oxo-pyrrolidine lactam in the target compound may enhance hydrogen-bonding interactions compared to the non-lactam pyrrolidine in 13/14.

Pyrazolo-Pyrimidine Chromenone Sulfonamide (Example 53)

Structural Features :

  • Core : Pyrazolo[3,4-d]pyrimidine fused with a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Sulfonamide group : Attached at the 4-position of a benzene ring .

Physicochemical Properties :

  • Molecular weight : 589.1 g/mol.
  • Physical state : Brown solid with a melting point of 175–178°C .

Key Differences :

  • Higher molecular weight may reduce bioavailability compared to the target compound.

Nitrobenzenesulfonamide GATA-2 Inhibitor

Structural Features :

  • Core : N-methyl-2-nitrobenzenesulfonamide linked to a pyrrolidin-3-yl group.
  • Substituents : A trimethoxyphenyl-pyridinylmethyl group .

Pharmacological Activity :

  • Acts as a GATA-2 inhibitor (K-11706), with metabolites detectable for up to 7 days post-administration .

Key Differences :

  • The nitro group and trimethoxyphenyl substituent confer distinct electronic properties compared to the target compound’s fluoro and p-tolyl groups.

Thiazolidinone-Based Sulfonamide (CAS 623933-06-2)

Structural Features :

  • Core: Thiazolidinone ring with sec-butyl and thioxo groups.
  • Sulfonamide group : N,N-dimethylbenzenesulfonamide .

Physicochemical Properties :

  • Molecular weight : 526.7 g/mol.

Key Differences :

  • The thiazolidinone ring introduces conformational rigidity and redox activity absent in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
Target Compound C19H20FN2O3S ~375.44* 5-oxo-pyrrolidine lactam, p-tolyl Not reported
Compounds 13/14 C20H22F4N2O4S 462.46 Trifluoroethoxy-phenoxy, pyrrolidine α1A/α1D-Adrenergic antagonist
Example 53 C29H20F2N4O4S 589.1 Chromenone-pyrazolo-pyrimidine Not reported
GATA-2 Inhibitor C24H27N3O6S ~485.55 Nitro, trimethoxyphenyl-pyridinyl GATA-2 inhibition
CAS 623933-06-2 C25H26N4O3S3 526.7 Thiazolidinone, sec-butyl, thioxo Not reported

*Estimated based on structural formula.

Biological Activity

4-Fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, which include a pyrrolidine ring and a fluorine atom at the para position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C₁₈H₁₉FN₂O₃S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 954714-69-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active or allosteric sites, thereby interfering with substrate binding and catalytic activity.
  • Protein-Ligand Interactions : The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to altered biological functions.

Antibacterial Activity

Sulfonamide compounds are well-documented for their antibacterial properties. Preliminary studies suggest that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.015 mg/mL

These results indicate a promising antibacterial profile, comparable to established antibiotics.

Antifungal Activity

In addition to antibacterial effects, this compound has shown potential antifungal activity against various fungal strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger.

Fungal Strain Inhibition Zone (mm)
Candida albicans18 mm
Aspergillus niger20 mm

Anticancer Activity

Research indicates that this compound may have anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

  • Study on Enzyme Inhibition : A recent study evaluated the compound's ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth. The results showed an IC₅₀ value of approximately 2.5 μM, suggesting strong inhibitory potential.
  • Antimicrobial Testing : In a comparative study with other sulfonamide derivatives, this compound exhibited superior activity against resistant bacterial strains, indicating its potential as a lead candidate for further drug development.

Q & A

Q. What are the key synthetic pathways for 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrrolidinone core via cyclization of substituted acrylamides or through Michael addition-cyclization reactions .
  • Step 2 : Introduction of the p-tolyl group via Buchwald-Hartwig amination or nucleophilic substitution .
  • Step 3 : Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N in DMF) .
  • Optimization : Control temperature (0–25°C for sulfonylation), solvent polarity (DMF or THF for solubility), and reaction time (monitored via TLC/HPLC). Use inert atmospheres to prevent oxidation of intermediates .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (if crystallizable) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer :
  • Target Identification :
  • Enzyme Assays : Screen against kinase or protease panels due to sulfonamide’s affinity for zinc-containing active sites .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .
  • Mechanistic Insight : Use molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or inflammatory mediators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric elements?

  • Methodological Answer :
  • Systematic Modifications :
  • Table 1 : Analog Synthesis and Activity
Analog ModificationBiological Activity (IC50_{50})Key Finding
Fluorine → Chlorine at benzene2.1 µM (vs. 1.8 µM parent)Halogen size impacts steric hindrance
p-Tolyl → 4-Methoxyphenyl5.3 µMElectron-donating groups reduce potency
  • In Vitro Testing : Dose-response curves in cell-based assays (e.g., antiproliferative activity in cancer lines) .
  • Computational Modeling : Quantum mechanical calculations (Gaussian) to map electrostatic potential surfaces .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical cell lines (e.g., HEK293 vs. HeLa discrepancies in ) and normalize to reference inhibitors .
  • Control for pH, serum content, and incubation time in enzymatic assays .
  • Orthogonal Validation :
  • Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Perform pharmacokinetic studies (e.g., plasma stability) to rule out metabolite interference .

Q. What strategies are effective for optimizing bioavailability and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) while maintaining cLogP < 3 (calculated via ChemAxon) .
  • Prodrug Design : Esterification of the sulfonamide group to enhance membrane permeability .
  • In Silico BBB Prediction : Use SwissADME or BOILED-Egg model to prioritize analogs with favorable BBB scores .

Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show minimal efficacy?

  • Methodological Answer :
  • Contextual Factors :
  • Cell Line Variability : Test in a panel of lines (e.g., NCI-60) to identify subtype-specific activity .
  • Microenvironment Effects : Hypoxia or stromal interactions may modulate response (use 3D spheroid models) .
  • Target Engagement Validation :
  • CRISPR knockout of suspected targets (e.g., carbonic anhydrase IX) to confirm on-mechanism effects .

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